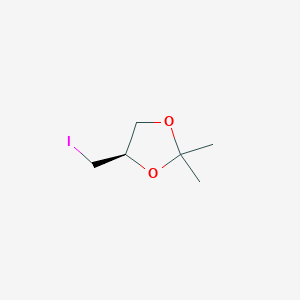

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

描述

属性

IUPAC Name |

(4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBPYFNBFEICG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449316 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23735-39-9 | |

| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The Appel reaction proceeds via nucleophilic substitution (SN2). Triphenylphosphine reacts with iodine to form triphenylphosphine iodide, which converts the alcohol into a phosphonium intermediate. Imidazole acts as a base, neutralizing hydrogen iodide (HI) and shifting the equilibrium toward product formation. The reaction is conducted at room temperature for 12 hours, achieving near-complete conversion.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol |

| Reagents | I₂ (1.3 eq), PPh₃ (1.2 eq), Imidazole (3 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 25°C |

| Time | 12 hours |

| Yield | High (exact value unspecified) |

Purification and Challenges

Post-reaction, triphenylphosphine oxide (TPPO) is removed via column chromatography. The use of DCM, while effective, introduces environmental concerns due to its toxicity. Alternative solvents like toluene have been explored but require elevated temperatures (90°C), complicating the process.

Two-Step Synthesis via Alcohol Intermediate

A solvent-free green chemistry approach synthesizes the alcohol precursor, (2,2-dimethyl-1,3-dioxolane-4-yl) methanol, before iodination. This method prioritizes sustainability and cost-effectiveness.

Step 1: Synthesis of (2,2-Dimethyl-1,3-dioxolane-4-yl) Methanol

Glycerol reacts with 2,2-propanal dimethyl acetal under p-toluenesulfonic acid (p-TsOH) catalysis. The solvent-free conditions and mild temperatures (68–72°C) minimize waste, while methyl alcohol byproduct is continuously removed to drive the reaction.

Key Data:

| Parameter | Value |

|---|---|

| Starting Materials | Glycerol, 2,2-Propanal dimethyl acetal |

| Catalyst | p-Toluenesulfonic acid (0.1–0.2 mol%) |

| Temperature | 68–72°C |

| Time | 2–6 hours |

| Yield | 99.3% |

Step 2: Iodination to this compound

The alcohol intermediate undergoes iodination using conditions similar to the Appel reaction. However, substituting DCM with greener solvents remains an area of ongoing research.

Comparative Analysis of Methods

Efficiency and Scalability

Environmental Impact

The solvent-free first step in the two-step method aligns with green chemistry principles, contrasting with DCM usage in direct iodination.

Stereochemical Considerations

The (R)-configuration is preserved during iodination. Starting from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, the SN2 mechanism inverts the configuration at the C4 position, yielding the (R)-enantiomer . This stereochemical fidelity is crucial for pharmaceutical applications where chirality affects biological activity.

化学反应分析

Types of Reactions

®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane can undergo various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Formation of new compounds with different functional groups replacing the iodomethyl group.

Oxidation Reactions: Formation of carbonyl compounds, such as aldehydes or ketones.

Reduction Reactions: Formation of methyl derivatives.

科学研究应用

Synthesis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane

The compound is synthesized through a reaction involving S-2,2-dimethyl-1,3-dioxolane-4-methanol, iodine, triphenylphosphine, and imidazole. The reaction typically occurs in solvents such as toluene or dichloromethane (DCM) at elevated temperatures. The use of imidazole serves as a base and acid scavenger, facilitating the formation of the desired product via an SN2 mechanism .

Synthesis Process Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | S-2,2-dimethyl-1,3-dioxolane-4-methanol | DCM or toluene + Iodine + Triphenylphosphine + Imidazole | 63% |

| 2 | Purification | Column chromatography | - |

Biological Applications

This compound has been identified as a key synthon in the synthesis of Toll-like receptor 2 (TLR2) agonists. These agonists have shown promise in enhancing immune responses against various diseases, including cancer and infectious diseases.

Case Study: TLR2 Agonists

In one study, this compound was utilized to synthesize potent TLR2 agonistic lipopeptides. These compounds demonstrated significant activity against pathogens such as Leishmania and malaria while also exhibiting anti-inflammatory properties relevant to asthma treatment .

Key Findings:

- Activity : The synthesized lipopeptides showed enhanced immune activation.

- Applications : Potential use in vaccines and therapeutic agents against infections.

Chemical Properties and Characterization

The compound's structure can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the NMR spectrum reveals distinct peaks corresponding to its molecular framework .

Spectroscopic Data Overview

| Technique | Data |

|---|---|

| NMR | δ 1.34 (s), δ 3.02 (m) |

| Mass Spectrometry | Molecular ion observed at m/z = 196 |

Future Directions and Research Opportunities

Given its unique properties and biological significance, further research into this compound could explore:

- Development of new lipopeptide vaccines.

- Investigation into its role in drug delivery systems.

- Exploration of its potential as an anti-cancer agent through TLR activation.

作用机制

The mechanism of action of ®-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane depends on the specific reactions it undergoes. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products.

相似化合物的比较

(R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

- Structure and Properties : Replacing iodine with chlorine results in (R)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 57044-24-3, molecular formula C₆H₁₁ClO₂, MW 150.60) .

- Reactivity : Chlorine is a poorer leaving group compared to iodine, reducing its utility in nucleophilic substitutions. This compound is less reactive in SN2 reactions but may be preferred in scenarios requiring milder conditions .

- Applications : Primarily used as a precursor in controlled syntheses where slower reaction kinetics are advantageous.

(4R)-4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

- Structure and Properties : This derivative (C₁₃H₁₈O₃, MW 222.28) features a benzyloxy group instead of iodomethyl .

- Reactivity : The benzyl group introduces steric bulk and enhances lipophilicity, making the compound useful in protecting alcohol functionalities during multi-step syntheses.

- Applications : Acts as a chiral building block in asymmetric syntheses, such as the preparation of glycosphingolipids .

(4R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

- Structure and Properties : Substitution with an aldehyde group (C₇H₁₂O₃, MW 144.17) confers electrophilic reactivity .

- Reactivity : The aldehyde participates in nucleophilic additions (e.g., Grignard reactions) and oxidations, diverging from the iodomethyl derivative’s substitution chemistry.

- Applications : Critical in stereoselective syntheses, such as the formation of aspergillide D’s polyol backbone .

4-(Isothiocyanatomethyl)-2,2-dimethyl-1,3-dioxolane

- Structure and Properties : The isothiocyanate group (N=C=S) replaces iodine, enabling conjugation with amines .

- Reactivity : Reacts with amines to form thiourea linkages, useful in bioconjugation and drug delivery systems.

- Applications : Employed in synthesizing lipothioureas for gene transfection studies .

Comparative Analysis of Key Features

Reactivity and Functional Group Influence

Physicochemical Properties

- Molecular Weight : The iodomethyl derivative (MW ~242.07) is heavier than its chloro (MW 150.60) and aldehyde (MW 144.17) analogs, influencing solubility and volatility.

- Polarity : The benzyloxy derivative is more lipophilic, while the aldehyde is polar and reactive.

- Stability : Iodine’s susceptibility to light and oxidation contrasts with chlorine’s stability, necessitating storage in dark, inert conditions for the iodomethyl compound .

生物活性

(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is a compound that has garnered attention for its biological activity, particularly as a potent agonist of Toll-like receptor 2 (TLR2). This article reviews the synthesis, biological effects, and potential applications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound involves several steps. The compound is typically synthesized from S-2,2-dimethyl-1,3-dioxolane-4-methanol through an iodination process using iodine and triphenylphosphine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at elevated temperatures. This method yields the desired compound in good yields while ensuring scalability for further applications .

This compound functions primarily as a TLR2 agonist. TLRs are critical components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and initiate immune responses. The activation of TLR2 by this compound leads to the upregulation of various immune markers and cytokines.

Key Findings:

- TLR2 Agonism : The compound shows significant agonistic activity toward TLR2, which is crucial for initiating immune responses against bacterial infections .

- CD11b Upregulation : Studies indicate that this compound stimulates CD11b upregulation in human neutrophils and induces p38 mitogen-activated protein kinase (p38MAPK) phosphorylation without substantial pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

Research has demonstrated that the stereochemistry of the compound plays a vital role in its biological activity. The (R)-isomer exhibits greater potency compared to its (S)-counterpart. This difference highlights the importance of specific structural features in modulating TLR activity .

Case Studies

Several studies have investigated the biological activity of this compound:

- Immunostimulatory Effects : A study assessed the immunostimulatory effects of this compound in murine models. It was found to enhance the production of pro-inflammatory cytokines while promoting the activation of immune cells .

- In Vivo Efficacy : In vivo experiments demonstrated that administration of this compound led to improved survival rates in models of sepsis induced by bacterial infection. This suggests potential therapeutic applications in treating severe infections .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

常见问题

Q. How can researchers optimize the synthesis of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane to achieve high enantiomeric purity?

Methodological Answer: Stereochemical control during synthesis is critical. A validated approach involves:

- Chiral auxiliaries : Use (R)-configured starting materials (e.g., (R)-glyceraldehyde derivatives) to direct stereochemistry .

- Reaction conditions : Optimize iodination via nucleophilic substitution (e.g., using NaI in acetone under reflux) while maintaining anhydrous conditions to avoid racemization.

- Purification : Employ chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to isolate enantiomers. Retention times and optical rotation values ([α]D) should be cross-validated with literature .

Q. What analytical techniques are most reliable for characterizing the structural integrity of (R)-4-(Iodomethyl)-2,3-dioxolane derivatives?

Methodological Answer: Multi-modal characterization is essential:

- NMR :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., dioxolane protons at δ 4.5–5.5 ppm) and iodomethyl carbon shifts (δ 30–40 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

- IR spectroscopy : Validate dioxolane ring integrity via C-O-C stretches (~1100 cm⁻¹) and absence of OH bands .

- Mass spectrometry (HRMS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+Na]⁺) and isotopic patterns consistent with iodine .

Advanced Research Questions

Q. How do stereochemical configurations influence the biological activity of this compound derivatives?

Methodological Answer:

- Comparative assays : Synthesize both (R) and (S) enantiomers and test against microbial strains (e.g., S. aureus, C. albicans) using microbroth dilution (MIC values). Chiral derivatives often exhibit 2–4-fold higher activity due to target binding specificity .

- Mechanistic studies : Perform molecular docking to assess enantiomer-protein interactions (e.g., binding affinity to fungal CYP51 enzymes). Correlate computational data with experimental MIC results .

- Example : In analogous 1,3-dioxolanes, the (R)-enantiomer showed MIC = 16 µg/mL against C. albicans vs. >64 µg/mL for the (S)-form .

Q. How should researchers resolve contradictions in reported stability data for iodinated dioxolanes under varying environmental conditions?

Methodological Answer:

- Controlled degradation studies :

- Expose the compound to UV light, humidity, and elevated temperatures (e.g., 40°C/75% RH for 4 weeks).

- Monitor degradation via LC-MS and quantify residual parent compound.

- Statistical analysis : Use ANOVA to identify significant degradation pathways (e.g., hydrolysis vs. photolysis) .

- Cross-validation : Compare results with environmental fate models (e.g., EPI Suite) to predict half-lives in soil/water .

Q. What experimental designs are optimal for studying the environmental impact of this compound?

Methodological Answer:

- Tiered assessment :

- Abiotic studies : Measure hydrolysis rates (pH 4–9) and photolysis under simulated sunlight .

- Biotic studies : Use OECD 301D respirometry to assess biodegradability in activated sludge .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition assays .

- Data integration : Compile results into a risk quotient (RQ = PEC/PNEC) to prioritize mitigation strategies .

Q. How can researchers safely handle and dispose of this compound in laboratory settings?

Methodological Answer:

Q. What strategies enhance the reproducibility of bioactivity assays for iodinated dioxolanes?

Methodological Answer:

- Standardized protocols :

- Follow CLSI guidelines for MIC determination (e.g., inoculum size: 5 × 10⁵ CFU/mL) .

- Include reference antibiotics (e.g., amikacin) as internal controls .

- Data reporting : Use tables to document MIC values, including replicates and statistical variance (e.g., ±SD):

| Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| S. aureus ATCC 29213 | 32 | Amikacin (4) |

| C. albicans ATCC 10231 | 16 | Fluconazole (2) |

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., iodomethyl group’s susceptibility to nucleophilic attack) .

- Molecular dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

- Docking studies : Map interactions with biological targets (e.g., bacterial topoisomerases) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。